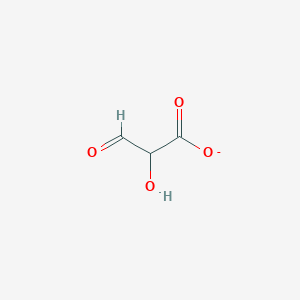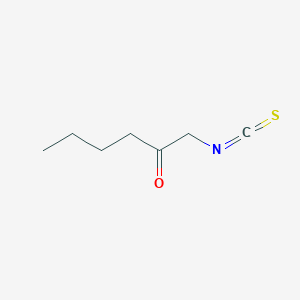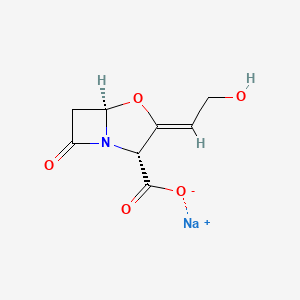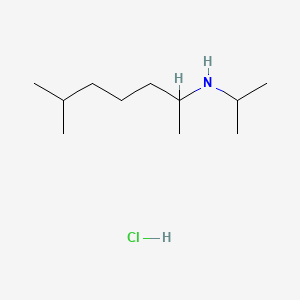
1,5-Dimethyl-N-isopropylhexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iproheptine hydrochloride is a secondary amino compound.
Scientific Research Applications
Synthesis of Isoxazole Derivatives
1,5-Dimethyl-N-isopropylhexylamine hydrochloride is utilized in synthesizing isoxazole derivatives. The reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media allows for clean and efficient synthesis of these derivatives. This method is environmentally friendly due to its mild reaction conditions and high yields (Dou et al., 2013).
Insecticidal Activity
1,5-Dimethyl-N-isopropylhexylamine hydrochloride contributes to the development of potent insecticides. Synthesis of 3,5-disubstituted isoxazoles using this compound has shown significant insecticidal activity against the pulse beetle, Callosobruchus chinensis. Some derivatives were found to be more effective than conventional organophosphorous insecticides (Upadhyay et al., 2010).
Plant-Growth Regulation
The compound is involved in creating plant-growth regulators. New heterocyclic compounds synthesized using 1,5-Dimethyl-N-isopropylhexylamine hydrochloride have been found to exhibit plant-growth regulating activities (Zhao Guo‐Feng et al., 2010).
Synthesis of Antipyrine Derivatives
It also plays a role in the synthesis of antipyrine derivatives. These derivatives have potential pharmaceutical applications, highlighting the compound's versatility in medicinal chemistry (Ashry et al., 2007).
Catalyst-Free Synthesis
Another application is in catalyst-free synthesis processes. It assists in the cyanation and azidation of organic compounds, demonstrating its utility in facilitating complex chemical reactions (Nasseri et al., 2019).
properties
Product Name |
1,5-Dimethyl-N-isopropylhexylamine hydrochloride |
|---|---|
Molecular Formula |
C11H26ClN |
Molecular Weight |
207.78 g/mol |
IUPAC Name |
6-methyl-N-propan-2-ylheptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-9(2)7-6-8-11(5)12-10(3)4;/h9-12H,6-8H2,1-5H3;1H |
InChI Key |
QYEORIIWGAAORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



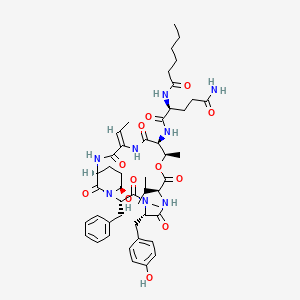
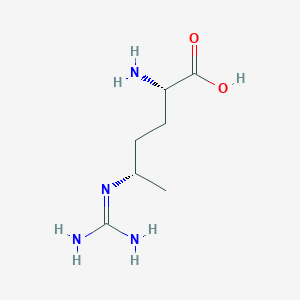
![2-[6-Methyl-6-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]dioxan-3-yl]propanoic acid](/img/structure/B1262100.png)

![(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)
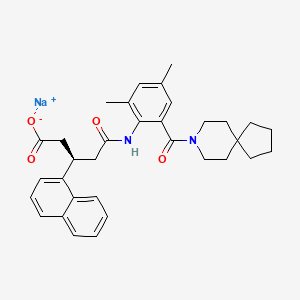


![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)
